
MTSSL
Descripción general
Descripción
MTSSL (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl methanethiosulfonate) is a nitroxide-based spin label widely used in site-directed spin labeling (SDSL) to study protein structure and dynamics. Its molecular formula is C₁₀H₁₈NO₃S₂ (CAS: 81213-52-7), with a molecular weight of 264.3 g/mol . This compound reacts specifically with cysteine thiol groups via its methanethiosulfonate group, forming a disulfide bond that minimally perturbs protein structure .
Key properties include:
- High Reactivity and Specificity: Targets cysteine residues even in partially buried regions .
- Stability: Stable for at least two years at -20°C .
- Solubility: Requires initial dissolution in organic solvents (e.g., DMSO or acetonitrile) before dilution into aqueous buffers .
- Applications: Enables electron paramagnetic resonance (EPR) spectroscopy, double electron-electron resonance (DEER), and molecular dynamics (MD) simulations to analyze protein conformational changes, oligomerization, and ligand interactions .
This compound’s nitroxide radical provides a sensitive probe for local environmental changes, making it indispensable in structural biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-methanol with methanesulfonyl chloride in the presence of a base, followed by oxidation to form the nitroxide radical .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
Reaction with Thiol Groups
MTSSL's primary chemical reaction involves its attachment to proteins through thiol groups . This reaction exploits the standard reactivity of thiosulfate esters . During the reaction, methanesulfinate (CH3SO2−) acts as a leaving group .
The reaction proceeds as follows :This process results in a heterodisulfide bond with the cysteine residue, enabling site-directed spin labeling . The addition of the this compound moiety increases the mass of the protein or peptide by 184.3 daltons . Cysteine residues can be introduced through site-directed mutagenesis, allowing labeling at most positions in a protein .
MTSL Labeling Protocol
A typical protocol for labeling proteins with this compound involves several steps :
- The protein is modified by reaction with this compound .
- Incubation of the modification reaction under agitation at room temperature for 15 minutes .
- Additional this compound is added to the modification reaction to achieve a final concentration 20 times greater than the protein concentration .
- The protein:this compound mixture is incubated under agitation overnight (approximately 16 hours) at room temperature .
- The this compound-labeled protein sample is buffer exchanged into the desired nuclear magnetic resonance (NMR) buffer using a centrifugal filter to remove excess unligated this compound. Dithiothreitol (DTT) should not be present in the NMR buffer .
- The protein is verified to be labeled with this compound using MALDI-TOF mass spectrometry. The mass of the modified protein should increase by approximately 186 Da compared to the unligated protein, and greater than 90% of the protein should be labeled with this compound in the mass spectrum . Biochemical assays can be performed on the labeled protein to ensure this compound attachment does not impair its function .
Considerations for Handling this compound
Aplicaciones Científicas De Investigación
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate is widely used in scientific research, particularly in the following areas:
Mecanismo De Acción
The primary mechanism of action for (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate involves the formation of a covalent bond with thiol groups in proteins. This covalent attachment allows the spin label to act as a probe for studying the structural and conformational dynamics of the labeled protein. The nitroxide radical is stable and can be detected using EPR spectroscopy, providing insights into the molecular environment and interactions .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
MTSSL is often compared to other spin labels in terms of reactivity, dynamic behavior, and experimental performance. Below is a detailed analysis:
Hydroxy-DICPO and Oxo-DICPO
These methyl-less nitroxide derivatives are optimized for interspin distance measurements. Key comparisons:
Key Insight : Hydroxy-DICPO and oxo-DICPO outperform this compound in DEER experiments at low temperatures due to their optimized relaxation properties .
GS-MTSSL (Glutathione Conjugate)
GS-MTSSL, a tripeptide spin-labeled with this compound, serves as a control in studies of secondary structure:
Key Insight : this compound’s correlation with helicity highlights its utility in resolving secondary structure, unlike GS-MTSSL .
Other Methanethiosulfonate Derivatives
This compound is distinguished from labels like MTS-AMCA or MTS-Rhodamine, which incorporate fluorophores for dual EPR-fluorescence studies. However, this compound remains preferred for EPR due to:
- Minimal Interference : this compound-labeled PH domains show ≤0.7RT effect on membrane binding, indicating low perturbation .
- Dynamic Modeling : this compound’s rotamer libraries (e.g., mtsslWizard) enable accurate distance predictions in silico, critical for interpreting DEER data .
Data Tables
Table 1: Key Properties of this compound and Comparators
Table 2: Dynamic and Spectroscopic Performance
Parameter | This compound | Hydroxy-DICPO/Oxo-DICPO |
---|---|---|
1/T₁ Relaxation | Matches DICPOs above 125 K | Matches this compound |
DEER Signal (60 K) | Good | Superior |
Helicity Correlation | Yes (via V(L) analysis) | N/A |
Actividad Biológica
MTSSL (Methanethiosulfonate spin label) is a widely utilized nitroxide spin label in the field of biochemistry and structural biology. It serves as a powerful tool for studying protein dynamics, interactions, and conformational changes through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. This article delves into the biological activity of this compound, examining its applications, mechanisms, and relevant research findings.
This compound is a thiol-reactive spin label that covalently attaches to cysteine residues in proteins. The nitroxide moiety allows for the detection of electron spins, which can provide information about the local environment surrounding the labeled site. The flexibility of the this compound linker enables it to adapt to various protein conformations, making it suitable for probing dynamic processes within biomolecules.
Applications in Structural Biology
- Site-Directed Spin Labeling (SDSL) :
- Distance Measurements :
- Studying Membrane Proteins :
Case Study 1: Endonuclease I and DNA Interaction
A study investigated the interaction between endonuclease I and DNA using this compound-labeled mutants. The results showed that binding to DNA induced a disorder-to-order transition in the N-terminal region of the enzyme, highlighting its role in DNA repair mechanisms. EPR spectra indicated increased rigidity upon DNA binding, demonstrating how this compound can elucidate protein-DNA interactions .
Case Study 2: Aurora-A Kinase Dynamics
Research on Aurora-A kinase utilized QM/MD simulations alongside EPR to study the dynamics of this compound within the protein's activation loop. The findings suggested that the spin label's flexibility correlates with protein activation states, providing a deeper understanding of kinase regulation mechanisms .
Research Findings
Study | Key Findings | Methodology |
---|---|---|
Martinho et al. | Identified flexibility and conformational changes in endonuclease I upon DNA binding using EPR spectroscopy with this compound labels | SDSL-EPR |
QM/MD Studies | Explored rotational and translational diffusion properties of this compound in Aurora-A kinase | Quantum Mechanics/Molecular Dynamics simulations |
Membrane Proteins | Demonstrated how this compound can report on local structure and dynamics in membrane proteins | EPR spectroscopy |
Q & A
Basic Research Questions
Q. How to select cysteine residues for MTSSL labeling in protein structure studies?
Methodological Answer:
- Cysteine Site Scanning : Use computational tools like MMM (Molecular Modeling of Macromolecules) to predict this compound rotamer stability and accessibility at cysteine sites. MMM calculates internal and interaction energies to identify optimal labeling positions .
- Partition Function (PF) Analysis : Sites with higher PF values (e.g., PF >1.0) indicate favorable labeling accessibility. For example, in HD-PTPCC, C628 (PF=1.39) was more accessible than C425 (PF=0.34) or C697 (PF=0.28) .
- Experimental Validation : Validate predictions via EPR spectral linewidths; narrow lines correlate with stable, immobilized labels.
Example Table: Predicted Accessibility of Cysteine Sites in HD-PTPCC
Cysteine Position | Partition Function (PF) | Labeling Suitability |
---|---|---|
C628 | 1.39 | High |
C425 | 0.34 | Low |
C697 | 0.28 | Low |
Q. What are the key steps in designing EPR experiments using this compound to study protein-membrane interactions?
Methodological Answer:
- Spin Labeling : Conjugate this compound to solvent-accessible cysteine residues via disulfide bonds. Ensure >90% labeling efficiency via Ellman’s assay .
- Depth Parameter Measurement : Use power saturation EPR to calculate the immersion depth (Φ) of this compound in membranes. Fit data to hyperbolic tangent functions to determine membrane docking geometry .
- Control Experiments : Compare labeled proteins with unlabeled controls to isolate this compound-specific spectral contributions .
Q. How to interpret ESR spectral changes induced by this compound conjugation in proteins?
Methodological Answer:
- Line Shape Analysis : Broadened or split peaks (e.g., in T44R1 vs. N8R1 mutants) suggest restricted spin label mobility due to protein conformational changes .
- Quantitative Mobility Metrics : Calculate rotational correlation times (τc) from spectral simulations. For example, τc > 2 ns indicates rigid tertiary structures .
Advanced Research Questions
Q. How to resolve contradictions between DEER-derived distances and crystallographic data in this compound-labeled proteins?
Methodological Answer:
- Multi-Structure Fitting : Model this compound rotamer conformers (e.g., using PyMol this compound Wizard) and fit DEER distance distributions to multiple protein conformers. For Syt7 C2A, five docking geometries were reconciled by iteratively adjusting this compound sidechains .
- Error Analysis : Report 95% confidence intervals for depth parameters (Φ) and validate against NMR or cryo-EM structures .
Q. What methodological strategies mitigate heterogeneous labeling and protein precipitation when using this compound in DEER studies?
Methodological Answer:
- Labeling Optimization : Reduce this compound excess (e.g., 1:1 molar ratio) to minimize aggregation. Use alternative labels (e.g., BASL) for problematic cysteines .
- Buffer Screening : Include zwitterionic detergents (e.g., DDM) or osmolytes (e.g., glycerol) to stabilize labeled proteins .
Q. How to integrate MD simulations with this compound-derived EPR data for dynamic conformational analysis?
Methodological Answer:
- All-Atom MD Simulations : Simulate this compound sidechain dynamics over 100+ ns trajectories. Compare simulated vs. experimental EPR spectra to validate protein flexibility .
- Ensemble Refinement : Use EPR-derived distance restraints (e.g., DEER data) to refine conformational ensembles in MD simulations .
Example Workflow:
Label protein with this compound and collect DEER/EPR data.
Run MD simulations with explicit this compound rotamers.
Overlay simulated and experimental distance distributions to identify dominant conformers.
Propiedades
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZPGYFBZHBAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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